molecular formula C16H26N2O3 B2733794 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide CAS No. 1396687-51-6

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide

Cat. No.: B2733794
CAS No.: 1396687-51-6
M. Wt: 294.395
InChI Key: IHEWBFJNRIGEOM-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a complex organic compound characterized by its unique structural features, including a cyclohexene ring, a cyclopropyl group, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between a diene and a dienophile.

    Alkylation: The cyclohexene derivative is then subjected to alkylation with an appropriate alkyl halide to introduce the ethyl group.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the intermediate with oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkoxides or thiolates replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium alkoxide (NaOR), sodium thiolate (NaSR)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted amides

Scientific Research Applications

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide
  • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropylpropyl)oxalamide

Uniqueness

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is unique due to the presence of both a cyclopropyl group and a hydroxyl group on the propyl chain, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-cyclopropyl-3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c19-14(13-6-7-13)9-11-18-16(21)15(20)17-10-8-12-4-2-1-3-5-12/h4,13-14,19H,1-3,5-11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEWBFJNRIGEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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